[2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid
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Overview
Description
[2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its pyridine ring substituted with a methoxyethoxy group and a methyl group, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a methoxyethoxy group and a methyl group.
Boronic Acid Introduction:
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: [2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid is used as a building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the design of boron-containing drugs that can interact with biological targets.
Industry:
Materials Science: It is used in the development of advanced materials, such as polymers and sensors, due to its ability to form stable boron-oxygen bonds.
Mechanism of Action
The mechanism of action of [2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid primarily involves its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as bioconjugation and sensor development. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in [2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid.
2-Methoxyphenylboronic Acid: Similar in structure but with a methoxy group directly attached to the phenyl ring instead of a methoxyethoxy group.
Uniqueness:
Functional Groups: The presence of both a methoxyethoxy group and a methyl group on the pyridine ring makes this compound unique, providing additional sites for chemical modification and interaction.
Versatility: Its unique structure allows for a broader range of chemical reactions and applications compared to simpler boronic acids.
Properties
IUPAC Name |
[2-(2-methoxyethoxy)-6-methylpyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-7-3-4-8(10(12)13)9(11-7)15-6-5-14-2/h3-4,12-13H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXBAZDOYSJMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)OCCOC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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